
9-Octadecynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecynenitrile: is an organic compound with the molecular formula C18H31N . It is a nitrile derivative of octadecene, characterized by the presence of a cyano group (-CN) attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Octadecynenitrile can be synthesized through various synthetic routes. One common method involves the reaction of octadecene with a nitrile source under specific conditions. The reaction typically requires a catalyst to facilitate the addition of the cyano group to the carbon chain .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the controlled addition of nitrile sources to octadecene under high pressure and temperature conditions. The reaction is monitored to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 9-Octadecynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9-Octadecynenitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds .
Biology: In biological research, this compound is used to study the effects of nitriles on biological systems. It is also employed in the synthesis of bioactive molecules .
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants. It is also employed in the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 9-Octadecynenitrile involves its interaction with specific molecular targets. The cyano group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
9-Octadecenenitrile: Similar in structure but contains a double bond instead of a triple bond.
Octadecanenitrile: A saturated nitrile with no double or triple bonds.
Heptadecyl cyanide: Another nitrile derivative with a slightly shorter carbon chain
Uniqueness: 9-Octadecynenitrile is unique due to its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This unique feature makes it valuable in specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
56599-96-3 |
|---|---|
Molekularformel |
C18H31N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
octadec-9-ynenitrile |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-8,11-17H2,1H3 |
InChI-Schlüssel |
SNVAOTFGBPQRDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC#CCCCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
![3,5-Dichloro-2-[[2-(3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13951817.png)
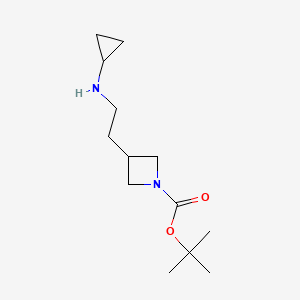
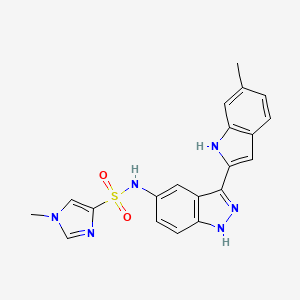
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
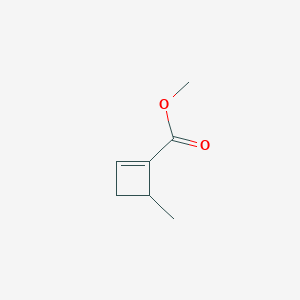

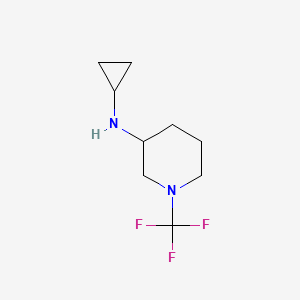

![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)
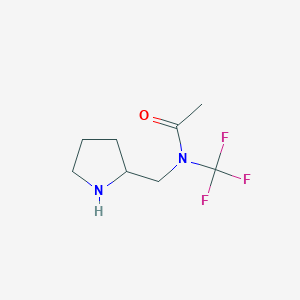
![1H-Thieno[3,2-e]benzimidazole, 4,5-dihydro-](/img/structure/B13951879.png)


